4,6-Diamino-1-benzylpyrimidin-2-one
CAS No.:
Cat. No.: VC16262919
Molecular Formula: C11H12N4O
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4O |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 4,6-diamino-1-benzylpyrimidin-2-one |
| Standard InChI | InChI=1S/C11H12N4O/c12-9-6-10(13)15(11(16)14-9)7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,12,14,16) |
| Standard InChI Key | UIQKZFTWRWXAKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC(=NC2=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. Substitutions include:
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Benzyl group at the 1 position, introducing hydrophobicity and potential π-π stacking interactions.
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Amino groups at the 4 and 6 positions, enhancing hydrogen-bonding capacity and electronic resonance.
The IUPAC name, 4,6-diamino-1-benzylpyrimidin-2-one, reflects this substitution pattern. Its canonical SMILES string, , provides a standardized representation of its connectivity.
Physicochemical Profile
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.24 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated ~1.8–2.2 (calculated) |
The compound’s solubility remains unquantified in available literature, though the presence of polar amino groups suggests moderate aqueous solubility, balanced by the hydrophobic benzyl moiety.
Synthesis and Structural Modification
Synthetic Routes
4,6-Diamino-1-benzylpyrimidin-2-one is synthesized via multi-step reactions starting from simpler pyrimidine precursors. A generalized approach involves:
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Ring Formation: Condensation of urea derivatives with β-diketones or cyanamide to construct the pyrimidine backbone.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or transition metal-catalyzed coupling.
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Amination: Selective ammonia or amine treatment to install the 4- and 6-amino groups.
Despite the lack of explicit reaction schemes in published data, analogous pyrimidine syntheses suggest the use of protecting groups to direct regioselective substitutions .
Structural Analogs and Activity Trends
Modifications to the benzyl or amino groups significantly alter bioactivity:
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Benzyl Substituents: Bulky or electron-withdrawing groups on the benzyl ring may enhance target binding but reduce solubility.
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Amino Group Replacement: Converting amines to methyl or acetyl groups diminishes hydrogen-bonding capacity, often reducing antimicrobial potency .
Biological Activities and Mechanisms
Antibacterial Properties
4,6-Diamino-1-benzylpyrimidin-2-one exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) in the low micromolar range. Its mechanism may involve:
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DNA Gyrase Inhibition: Interference with bacterial topoisomerases, preventing DNA replication.
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Cell Wall Synthesis Disruption: Binding to penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics.
| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) |
|---|---|---|---|
| 23d | 172 | 11 | 552 |
| 23e | 97 | 8 | 1400 |
These data underscore the pyrimidine scaffold’s versatility in targeting parasitic kinases, though selectivity against human kinases remains a challenge .
Pharmacological Considerations
Pharmacokinetics
No in vivo pharmacokinetic data exist for 4,6-Diamino-1-benzylpyrimidin-2-one. Predictions based on its physicochemical profile suggest:
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Moderate Bioavailability: Balanced solubility and permeability may enable oral absorption.
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Hepatic Metabolism: Likely oxidation via cytochrome P450 enzymes, necessitating structural optimization to reduce first-pass effects .
Future Directions and Challenges
Target Optimization
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Selectivity Engineering: Introducing substituents to minimize human kinase binding while retaining antiparasitic activity.
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Prodrug Development: Enhancing solubility through phosphate or ester prodrug formulations.
Clinical Translation
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Preclinical Efficacy Models: Testing in murine infection models for malaria, bacterial sepsis, and viral encephalitis.
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Combination Therapies: Pairing with existing antimicrobials to overcome resistance mechanisms.
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